

# Navigating the Regulatory Landscape of Barbitol Sodium: A Guide for Researchers

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## Compound of Interest

Compound Name: Barbitol sodium

Cat. No.: B1261173

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This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the regulations governing the handling of **Barbitol sodium**. The following information is intended to clarify compliance requirements and address common issues encountered during experimental work.

## Frequently Asked Questions (FAQs)

### Regulatory Classification

Q: What is the controlled substance classification for **Barbitol sodium**?

A: **Barbitol sodium** is classified based on its potential for abuse and accepted medical use. In the United States, Barbitol is listed as a Schedule IV controlled substance under the Controlled Substances Act (CSA).[1][2] This scheduling indicates a low potential for abuse relative to substances in Schedule III and a currently accepted medical use in treatment.[3] Internationally, Barbitol is regulated under the Convention on Psychotropic Substances of 1971, which governs its medical and scientific use.[1][4][5]

### Researcher Registration and Responsibilities

Q: Who is authorized to handle **Barbitol sodium** in a research setting?

A: Only researchers registered with the U.S. Drug Enforcement Administration (DEA) are permitted to handle controlled substances.[6][7] The Principal Investigator (PI) is responsible for obtaining and maintaining the DEA registration for their specific research location.[7][8] This

registration is not transferable to another individual or location.[6] Research staff, graduate students, and postdoctoral scholars may work under the direct supervision of the licensed researcher as "authorized laboratory personnel." [6]

Q: What are the primary responsibilities of a DEA-registered researcher?

A: The registered researcher, or Registrant, is ultimately responsible for the compliant procurement, security, record-keeping, and disposal of all controlled substances acquired under their DEA registration.[6][7][9] This includes preventing theft or diversion of the substance.[8][10]

## Procurement and Storage

Q: How do I legally acquire **Barbital sodium** for my research?

A: **Barbital sodium**, as a Schedule IV substance, must be ordered from a licensed supplier. The purchasing process requires specific documentation, and all acquisition records must be meticulously maintained for at least two years.[9][11]

Q: What are the specific storage requirements for **Barbital sodium**?

A: DEA regulations mandate that **Barbital sodium** be stored in a securely locked, substantially constructed cabinet or safe to prevent unauthorized access.[10] Access should be restricted to the DEA registrant and specifically designated authorized agents.[9] It is recommended to store controlled substances behind two locks.[10] The storage location must be the one listed on the DEA registration.[6]

## Record-Keeping and Inventory

Q: What records am I required to maintain?

A: Researchers must maintain complete and accurate records for a minimum of two years, kept separately from all other laboratory records.[11][12][13] These records must create a clear audit trail from acquisition to disposal and be readily available for inspection by the DEA.[9][12]

Key records include:

- Initial and Biennial Inventories: A complete inventory must be taken upon receiving a DEA registration and every two years thereafter.[11][13]

- Acquisition Records: Purchase orders and packing receipts must be retained.[9]
- Usage Logs: A separate log must be kept for each container, documenting the date, amount used, purpose, and the authorized user for every dispensation.[11]

Q: How often should I reconcile my inventory?

A: While official inventories are biennial, it is a best practice to reconcile usage logs and physical inventory frequently (e.g., weekly) to quickly identify any discrepancies or potential diversion.[12]

## Disposal

Q: How do I dispose of expired or unwanted **Barbital sodium**?

A: Researchers cannot dispose of controlled substances themselves. Disposal must be handled through a DEA-approved "reverse distributor." [6] It is illegal for a university's Environmental Health and Safety (EHS) department to take possession of DEA-regulated substances for disposal.[6] The researcher must maintain all records of the transfer to the reverse distributor for at least two years.[6]

## Troubleshooting Guide

Issue	Probable Cause	Solution
Discrepancy in Inventory Count	Mathematical error in usage log; Unrecorded dispensation; Suspected diversion or theft.	1. Recalculate all entries in the usage log. 2. Interview all authorized personnel about recent use. 3. If theft is suspected, the DEA registrant must immediately report the loss to the local DEA Diversion Field Office.
DEA Registration is Expiring	Failure to track renewal date.	Renew the DEA registration (Form 225) well in advance. The process can take several months. <sup>[8]</sup> A lapsed registration means all research with the substance must cease.
Need to Move Substance to a New Lab	DEA registration is site-specific.	You must file for a modification of your DEA registration to reflect the new storage address before moving any materials. <sup>[6]</sup> Transferring substances to a non-registered location is a violation.
Collaborator Needs to Use the Substance	DEA registrations are not transferable or to be shared between PIs. <sup>[6][7]</sup>	The collaborator must either be listed as an authorized user under your DEA registration or obtain their own DEA registration. A formal transfer between two registered individuals must be documented as if it were a purchase/sale. <sup>[6][13]</sup>

## Data Presentation

## Controlled Substance Scheduling for Barbitol

Jurisdiction/Authority	Classification	Key Implications for Researchers
United States (DEA)	Schedule IV[1][2]	Requires DEA registration for handling, strict security, and detailed record-keeping. Low potential for abuse relative to Schedules I-III.[3]
United Nations	Schedule IV (Convention on Psychotropic Substances, 1971)[4]	International trade and use are monitored. Nations are required to provide assessments of their medical and scientific needs to the INCB.[4][5]
European Union	Controlled Substance (Varies by country, e.g., List II in the Netherlands)[1]	Tightly controlled export regulations, particularly to prevent use in capital punishment.[14] Researchers must comply with specific national laws.

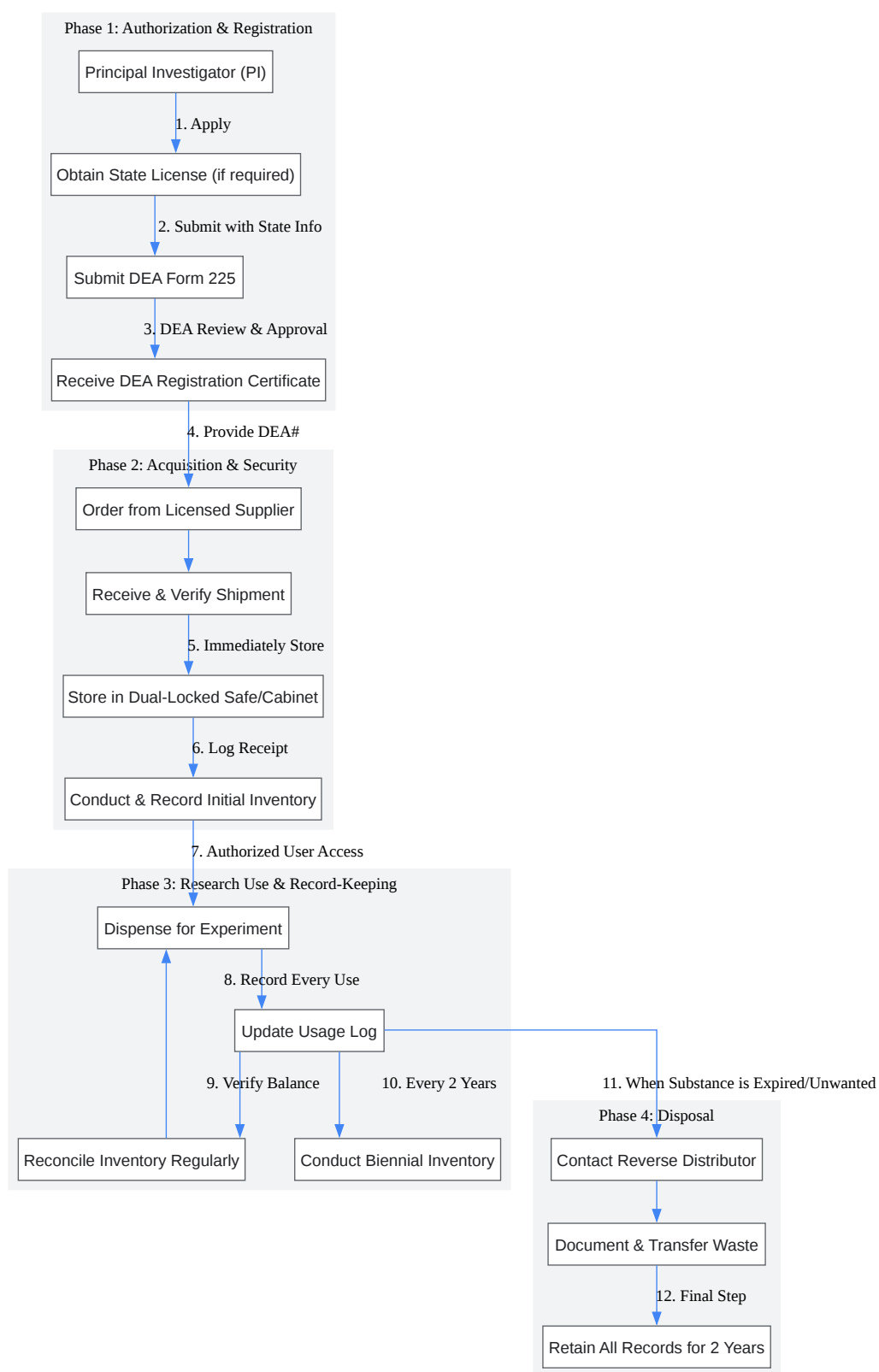
## Methodologies for Regulatory Compliance

### Protocol for Controlled Substance Inventory Management

- Initial Inventory: Upon receiving a new stock bottle of **Barbitol sodium**, record the date, supplier, substance name, concentration, and total volume/quantity on a new "Usage Log" form.[11] This log must be unique to that specific stock bottle.
- Documenting Dispensation: Each time a quantity is removed, the authorized user must record the date, their full name/initials, the volume/amount dispensed, and the remaining balance.[11] The purpose of the use (e.g., experiment number) should also be noted.[11]

- Dilutions: If a dilution is prepared, a new, separate usage log should be created for the diluted solution, cross-referencing the original stock bottle ID.
- Reconciliation: On a regular schedule (e.g., weekly), a designated authorized user or the PI should compare the physical amount remaining in the container with the amount listed in the usage log. Any discrepancy must be investigated immediately.
- Record Retention: All completed usage logs and inventory records must be stored securely for a minimum of two years after the final disposition of the substance.[\[6\]](#)[\[11\]](#)

## Visualizations



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Caption: Workflow for regulatory compliance in handling controlled substances.

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